rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a methylene iodide and a zinc-copper couple are used to convert an alkene into a cyclopropane.
Functional Group Introduction: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.
Reduction: Formation of cyclopropane-1-methanol derivatives.
Substitution: Formation of various substituted phenylcyclopropane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions due to its chiral nature.
Medicine: Potential use in drug development for its unique structural properties.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The methoxyphenyl group could play a role in binding interactions, while the cyclopropane ring might influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar compounds include:
2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid: Lacks the chiral center, making it less stereochemically complex.
2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Has a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
2-(4-methoxyphenyl)cyclopropane-1-methanol: Has an alcohol group instead of a carboxylic acid group, influencing its chemical behavior.
rac-(1R,2R)-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which can impart distinct physical and chemical properties.
Properties
CAS No. |
34919-28-3 |
---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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